molecular formula C19H23N5O4S B12313480 2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido

2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido

Cat. No.: B12313480
M. Wt: 417.5 g/mol
InChI Key: UQQALGSREUFMIV-UHFFFAOYSA-N
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Description

2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,2-b]pyridazinyl group, a phenyl ring, and an oxan-4-ylamino substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Primary amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23N5O4S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H23N5O4S/c25-10-9-21-29(26,27)16-3-1-14(2-4-16)17-13-20-19-6-5-18(23-24(17)19)22-15-7-11-28-12-8-15/h1-6,13,15,21,25H,7-12H2,(H,22,23)

InChI Key

UQQALGSREUFMIV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)S(=O)(=O)NCCO)C=C2

Origin of Product

United States

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